molecular formula C10H17BrOSi B1378768 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one CAS No. 1461715-58-1

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

Cat. No. B1378768
M. Wt: 261.23 g/mol
InChI Key: IHDMQOXPNXBFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one” is a chemical compound with the CAS Number: 1461715-58-1 . It has a molecular weight of 261.23 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Molecular Structures

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one and its derivatives have been extensively utilized in the synthesis of complex molecules due to their unique reactivity and structural properties. For instance, 5-Methyl-2-trimethylsilyl-pyridine, a derivative, has been synthesized via the “in situ” Grignard reaction, highlighting the role of trimethylsilyl groups in facilitating novel synthesis pathways (Riedmiller et al., 1999).

Photochemistry and Cycloadditions

The compound and its related structures play a pivotal role in photochemical studies and cycloaddition reactions. Schultz and Lockwood (2000) explored the photochemical reactivity of 3-trimethylsilyl-2,5-cyclohexadienones, demonstrating the influence of trimethylsilyl groups on photochemical behavior. Their research provided valuable insights into the regiospecific photorearrangements of these compounds, advancing our understanding of such complex processes (Schultz & Lockwood, 2000).

Chemical Reactivity and Synthesis of Novel Compounds

Research by Kireev et al. (1991) illustrated the reactivity of dicobalt hexacarbonyl complexes with derivatives of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one, leading to the formation of novel cycloaddition compounds. This study shed light on the unique reactivity of these compounds and their potential in synthesizing new chemical structures (Kireev et al., 1991).

Diastereoselective Syntheses and Catalysis

The compound's derivatives have been instrumental in diastereoselective syntheses. For instance, research by Andreini et al. (1989) focused on the Pd-catalyzed diastereoselective synthesis of various (E)-1-trimethylsilyl-alkenes and related compounds, showcasing the potential of these compounds in precise and controlled chemical synthesis processes (Andreini et al., 1989).

properties

IUPAC Name

4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMQOXPNXBFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C#C[Si](C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.